

# potential derivatives of tert-butyl 4-amino-1H-indazole-1-carboxylate

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## Compound of Interest

**Compound Name:** *tert-butyl 4-amino-1H-indazole-1-carboxylate*

**Cat. No.:** B1517386

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An In-Depth Technical Guide to the Synthetic Derivatization of **tert-Butyl 4-amino-1H-indazole-1-carboxylate**

## Authored by a Senior Application Scientist Foreword: The Indazole Nucleus as a Privileged Scaffold in Modern Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a cornerstone of modern drug discovery.[1][2][3] Its rigid structure and ability to participate in a multitude of intermolecular interactions, including hydrogen bonding and  $\pi$ -stacking, have cemented its status as a "privileged scaffold." This means it can serve as a versatile framework for developing ligands for a wide array of biological targets.[2][3] Derivatives of indazole are prevalent in numerous clinically approved drugs and investigational agents, demonstrating a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2]

This guide focuses on a particularly valuable building block: **tert-butyl 4-amino-1H-indazole-1-carboxylate**. This molecule is strategically designed for synthetic diversification. The tert-butoxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, directing reactions away from the more thermodynamically stable indazole nitrogen and preventing unwanted side reactions.[4][5] The primary amino group at the C4 position provides a reactive

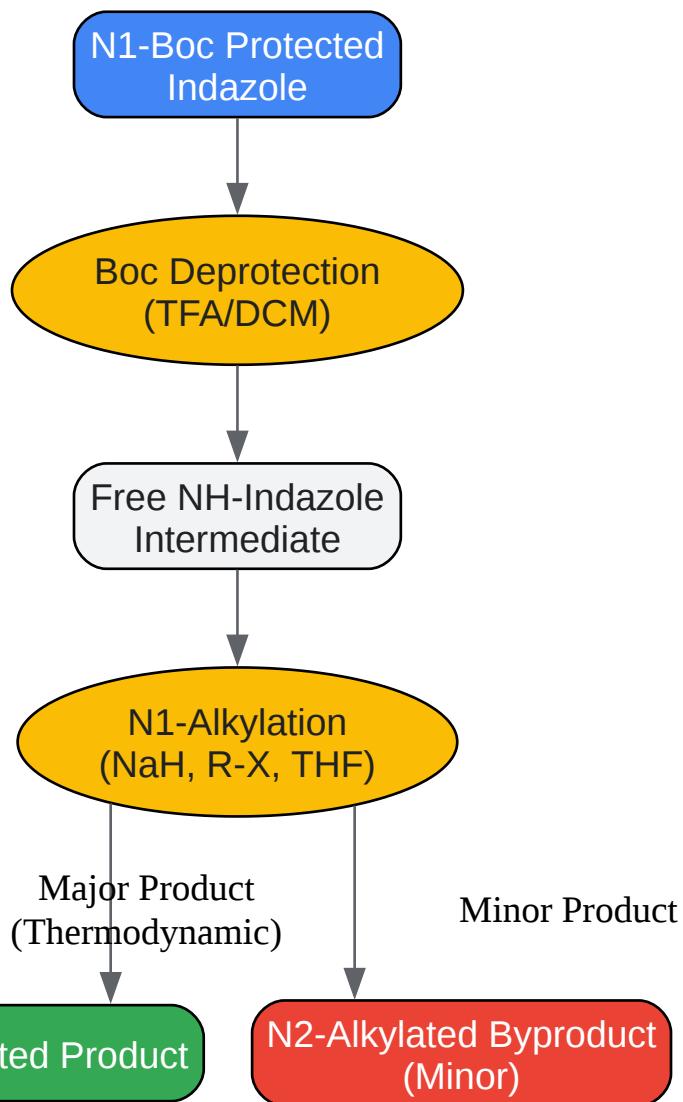
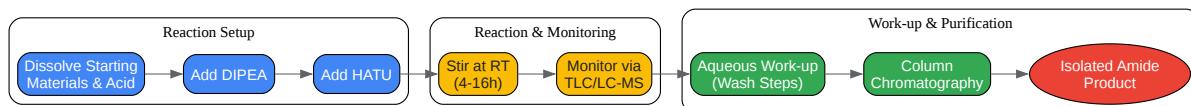
handle for a vast array of chemical transformations, making this compound an ideal starting point for building libraries of novel compounds for structure-activity relationship (SAR) studies.

Herein, we explore the core reactivity of this scaffold and provide a detailed examination of potential synthetic pathways for its derivatization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile core in their discovery programs.

## The Core Moiety: Structure and Reactivity

The synthetic utility of **tert-butyl 4-amino-1H-indazole-1-carboxylate** stems from its distinct reactive sites, which can be addressed with high selectivity. Understanding the interplay between these sites is crucial for rational synthetic design.

- The C4-Amino Group: As a primary aromatic amine, this group is a potent nucleophile. It is the most accessible site for immediate derivatization through reactions like acylation, sulfonylation, alkylation, and urea formation. Its reactivity is modulated by the electron-donating nature of the indazole ring system.
- The N1-Boc Protecting Group: The Boc group is stable under a wide range of reaction conditions, yet it can be cleaved selectively when desired. Its removal unmasks the N1-nitrogen, opening a new avenue for functionalization, though this often presents a regioselectivity challenge with the N2-nitrogen.<sup>[4][5][6]</sup>
- The Indazole Ring System: The aromatic core itself possesses C-H bonds that can be functionalized, albeit requiring more specialized and often metal-catalyzed approaches.<sup>[7][8][9]</sup> Halogenation of the ring, for instance, provides a gateway to powerful cross-coupling methodologies.<sup>[10][11]</sup>



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